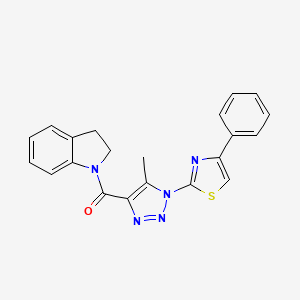![molecular formula C19H15Cl2N3O2 B2633913 N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2178773-78-7](/img/structure/B2633913.png)
N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound features a bipyridine moiety linked to a dichlorophenoxy acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” typically involves the following steps:
Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the dichlorophenoxy group: The dichlorophenoxy acetamide can be introduced via a nucleophilic substitution reaction.
Final coupling: The bipyridine intermediate is then coupled with the dichlorophenoxy acetamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.
Reduction: Reduction reactions can occur, potentially affecting the dichlorophenoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
作用機序
The mechanism of action of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” would depend on its specific application. For instance, as a ligand, it may interact with metal ions to form stable complexes. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
- N-([4,4’-bipyridin]-6-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
Uniqueness
“N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” is unique due to the specific positioning of the bipyridine and dichlorophenoxy groups, which can influence its chemical reactivity and binding properties. This structural uniqueness can lead to distinct applications and interactions compared to similar compounds.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2/c20-16-3-4-18(17(21)7-16)26-12-19(25)24-9-13-6-15(11-23-8-13)14-2-1-5-22-10-14/h1-8,10-11H,9,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOOCYZMTSBBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)


![methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2633835.png)



![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2633845.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![N-[1-(2-Methylphenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2633853.png)
